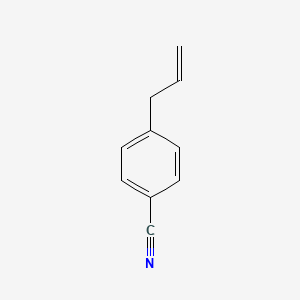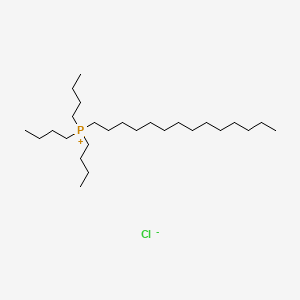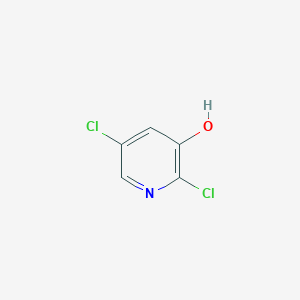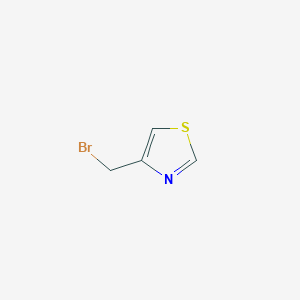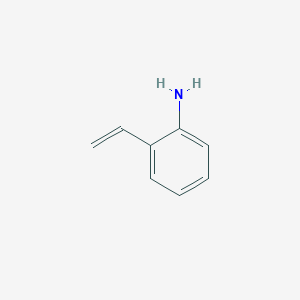
2-乙烯基苯胺
描述
2-Vinylaniline, also known as 2-vinylpyridine, is an organic compound composed of two rings of nitrogen and carbon atoms, with a vinyl group attached to the nitrogen atom. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 2-Vinylaniline is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry.
科学研究应用
无金属合成氟烷基喹啉
在无催化剂和添加剂的条件下,实现了2-乙烯基苯胺与多氟烷基酸的新型[5 + 1]环化反应。该方法利用低成本的多氟烷基酸作为C1合成子和氟烷基构建块,提供了一种简洁的方法来获得具有优异官能团耐受性和高产率的多样化2-氟烷基化喹啉。这种方法使得可以在克级产量下合成具有不同氟烷基基团(如CF3,C2F5和C3F7)的喹啉(Jiang Nan et al., 2019)。
通过脱羧/胺化/Heck反应的区域选择性合成
一种顺序合成2-乙烯基苯胺的方法利用芳基羧酸作为芳基化试剂。利用Pd-POVs催化体系,该方法克服了对邻位取代底物的脱羧偶联的限制,并允许新的C(sp2)-N和C(sp2)-C(sp2)键的形成。这提供了一条区域选择性合成途径,增强了开发复杂有机分子的潜力(Peihe Li et al., 2017)。
多米诺烯烃化/胺化/吡啶化反应
开发了2-乙烯基苯胺与内部炔烃的多米诺氧化环化反应,以创建一类环戊喹啉衍生物。这种转化在一个锅中包括多个键的形成和吡啶化步骤,显著增加了从易得材料中的分子复杂性(Dejun Li & F. Zeng, 2017)。
通过电子催化合成萘的方法
使用2-乙烯基苯胺与炔烃的级联自由基加成/环化反应合成萘衍生物,利用2-乙烯基苯胺的重氮盐作为芳基自由基前体。这种无金属过程突出了电子催化在合成具有生物学意义的分子中的作用(X. Cao et al., 2018)。
氧化异氰基插入合成氨基喹啉
利用Co(acac)2催化剂在O2气氛下,展示了从2-乙烯基苯胺通过异氰基插入高效合成2-氨基喹啉的方法。这种反应展示了低毒性催化剂和氧气作为氧化剂的使用,允许在一步中构建新的C(sp2)–C(sp2)和C(sp2)–N键(Pei Xu et al., 2016)。
未来方向
Intramolecular interrupted hydroaminomethylation (HAM) provides an efficient alternative approach for the synthesis of 3-methyl indoles and 3-methyl indoline-2 ol derivatives in one step . N-protecting-2-vinylaniline derivatives were converted to the corresponding indoles or indoline-2-ols in good to excellent yields . This suggests potential future directions for the use of 2-Vinylaniline in the synthesis of these compounds.
作用机制
Target of Action
2-Vinylaniline, also known as 2-Ethenylbenzenamine, is a chemical compound with the molecular formula C8H9N Anilines, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Anilines, the class of compounds to which 2-Vinylaniline belongs, are known to undergo various chemical reactions, including nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Anilines can participate in various metabolic pathways, including catabolic and anabolic processes . They can be involved in the synthesis of larger biomolecules or the breakdown of larger molecules into smaller ones.
Pharmacokinetics
The pharmacokinetics of anilines, in general, can vary widely depending on their specific chemical structure and the biological system in which they are present .
Result of Action
Anilines can have various effects at the molecular and cellular level, depending on their specific chemical structure and the biological system in which they are present .
Action Environment
The action, efficacy, and stability of 2-Vinylaniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical substances, and the specific characteristics of the biological system in which the compound is present .
生化分析
Biochemical Properties
2-Vinylaniline plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other complex organic molecules. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes typically involves the hydroxylation of the vinyl group, leading to the formation of more polar metabolites that can be more easily excreted from the body .
Cellular Effects
2-Vinylaniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This activation can lead to changes in gene expression, promoting the expression of genes involved in inflammation and immune responses . Additionally, 2-Vinylaniline can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-Vinylaniline exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the activation or inhibition of various enzymes, such as kinases and phosphatases, which play crucial roles in regulating cellular functions . Furthermore, 2-Vinylaniline can directly interact with DNA, leading to changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Vinylaniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Vinylaniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-Vinylaniline has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Vinylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of 2-Vinylaniline can cause liver and kidney damage in animal models, likely due to the accumulation of toxic metabolites . Additionally, threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
2-Vinylaniline is involved in several metabolic pathways, primarily those related to its biotransformation and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that are more water-soluble and can be excreted in the urine . This metabolic process involves the interaction of 2-Vinylaniline with various cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the enzymatic reactions .
Transport and Distribution
Within cells and tissues, 2-Vinylaniline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 2-Vinylaniline can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Vinylaniline is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-Vinylaniline may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its presence in the mitochondria can influence cellular energy metabolism and apoptosis .
属性
IUPAC Name |
2-ethenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-5-3-4-6-8(7)9/h2-6H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURPPWHPIYBYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438449 | |
| Record name | 2-vinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3867-18-3 | |
| Record name | 2-vinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 2-vinylaniline?
A1: 2-Vinylaniline serves as a versatile precursor for synthesizing various heterocycles, primarily indoles and quinolines. [1-29] These heterocycles are frequently found in natural products and pharmaceuticals, making 2-vinylaniline a valuable building block in medicinal chemistry.
Q2: How does the presence of both a vinyl group and aniline moiety in 2-vinylaniline influence its reactivity?
A2: The presence of both a vinyl group and an aniline moiety in 2-vinylaniline allows for diverse reactivity. The vinyl group can undergo electrophilic attack, radical reactions, and transition metal-catalyzed coupling reactions. [, , , , , , ] The aniline moiety can act as a directing group in metal-catalyzed reactions, participate in condensation reactions, or undergo oxidation to generate reactive intermediates. [, , , , ]
Q3: Can you provide specific examples of reactions where 2-vinylaniline is employed as a starting material?
A3: Certainly! Here are some examples:
- Synthesis of 2-aminoquinolines: 2-Vinylanilines react with isocyanides in the presence of a palladium catalyst and an oxidant to yield 2-aminoquinolines. [, ] This reaction efficiently forms new C(sp2)-C(sp2) and C(sp2)-N bonds in a single step.
- Indole synthesis via radical cyclization: 2-Vinylanilines can undergo radical cyclization reactions to form indoles. For example, a copper-catalyzed oxidative amination utilizing TEMPO as a cocatalyst and O2 as the oxidant has been reported. []
- Formation of cyclopentaquinolines: Palladium-catalyzed domino reactions of 2-vinylanilines with alkynes provide access to cyclopentaquinolines, a class of compounds with biological relevance. [] This transformation involves multiple bond formations and the construction of a quaternary carbon center.
Q4: Are there any metal-free synthetic approaches utilizing 2-vinylaniline?
A4: Yes, metal-free methodologies using 2-vinylaniline are also reported. One example involves the synthesis of C2-substituted indoles and quinolines from 2-vinylanilines and alkynoates through C-C bond cleavage. [] This strategy utilizes tandem Michael addition and cyclization reactions without requiring any metal catalyst.
Q5: What are the common reaction mechanisms involved in transformations of 2-vinylaniline?
A5: Reactions involving 2-vinylaniline often proceed through mechanisms such as electrophilic aromatic substitution, radical cyclization, transition metal-catalyzed coupling reactions, and pericyclic reactions like 6π electrocyclizations. [, , , , , ] The specific mechanism depends on the reaction conditions and the other reactants involved.
Q6: What roles can transition metals play in reactions with 2-vinylaniline?
A6: Transition metals like palladium, copper, and ruthenium are frequently used as catalysts in reactions involving 2-vinylaniline. [, , , , ] They facilitate various transformations, including C-H activation, oxidative coupling, and cyclization reactions, enabling the synthesis of complex molecular architectures.
Q7: How does the choice of catalyst influence the reaction outcome?
A7: The choice of catalyst significantly impacts the reaction pathway and product selectivity. For instance, using different palladium catalysts can lead to distinct products in the reaction of 2-vinylanilines with alkynes. [, , ] Similarly, copper catalysts have been shown to promote both oxidative amination and allylic amination pathways in the difunctionalization of alkenes with 2-vinylaniline derivatives. []
Q8: What is the molecular formula and molecular weight of 2-vinylaniline?
A8: The molecular formula of 2-vinylaniline is C8H9N, and its molecular weight is 119.16 g/mol.
Q9: Which spectroscopic techniques are commonly used to characterize 2-vinylaniline and its derivatives?
A9: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are frequently employed for structural elucidation. [, , ] Infrared (IR) spectroscopy can also be helpful in identifying functional groups. [] X-ray diffraction analysis is valuable for determining the solid-state structures of crystalline derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

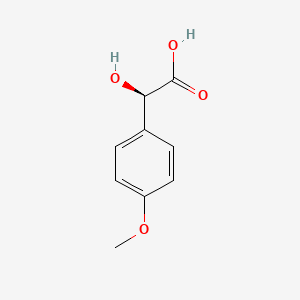

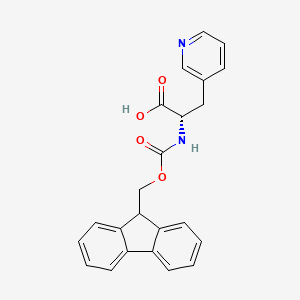
![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)
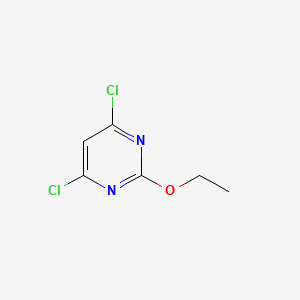
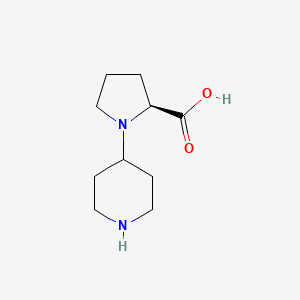
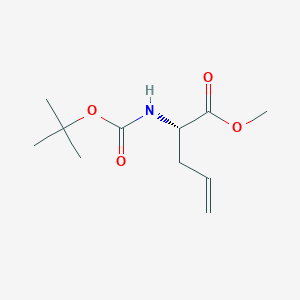

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)
